molecular formula C20H18FO2P B14390295 Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester CAS No. 88344-33-6

Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester

Katalognummer: B14390295
CAS-Nummer: 88344-33-6
Molekulargewicht: 340.3 g/mol
InChI-Schlüssel: QRPMXZYNTUQNOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester is a complex organic compound with the molecular formula C20H18FO2P. This compound is characterized by its unique structure, which includes a phosphonofluoridic acid group attached to a (2,2-diphenylethyl) moiety and a phenyl ester group

Vorbereitungsmethoden

The synthesis of Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester typically involves the reaction of phosphonofluoridic acid with (2,2-diphenylethyl) alcohol and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphonofluoridic acid derivatives with different functional groups.

    Substitution: The phenyl ester group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester can be compared with other similar compounds, such as:

    Phosphonofluoridic acid, (2,2-diphenylethyl)-, hexyl ester: This compound has a similar structure but with a hexyl ester group instead of a phenyl ester group.

    Phosphonofluoridic acid, (2,2-diphenylethyl)-, methyl ester: This compound has a methyl ester group, making it less bulky compared to the phenyl ester derivative.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer

88344-33-6

Molekularformel

C20H18FO2P

Molekulargewicht

340.3 g/mol

IUPAC-Name

[2-[fluoro(phenoxy)phosphoryl]-1-phenylethyl]benzene

InChI

InChI=1S/C20H18FO2P/c21-24(22,23-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2

InChI-Schlüssel

QRPMXZYNTUQNOR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CP(=O)(OC2=CC=CC=C2)F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.